molecular formula C7H7BrClF2N B1383147 (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride CAS No. 1980086-47-2

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

Cat. No. B1383147
M. Wt: 258.49 g/mol
InChI Key: SLPDOYCVDFSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H7BrClF2N . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrF2N.ClH/c8-5-2-1-4 (3-11)6 (9)7 (5)10;/h1-2H,3,11H2;1H . This indicates that the compound consists of a phenyl ring with bromo and difluoro substituents, along with a methanamine group .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride” is 258.49 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a solid at room temperature .

Scientific Research Applications

Metabolic Pathways

The metabolism of related compounds to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride has been a subject of research. Studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed various metabolites, suggesting multiple metabolic pathways in operation. These findings can provide insights into the metabolism of similar compounds (Kanamori et al., 2002).

Synthetic Applications

The synthesis of related compounds like (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine demonstrates the potential applications of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride in synthetic chemistry. Such research is valuable for understanding the synthetic routes and applications of similar chemicals (Jasouri et al., 2010).

Pharmacokinetics and Toxicity

Investigations on the disposition and pharmacokinetics of 2C-B in rats, a compound similar to (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, have been conducted. These studies, which include understanding the drug's penetration into brain tissue and its potential psychotropic or toxic effects, are crucial for comprehending the behavior of similar substances in biological systems (Rohanová et al., 2008).

Crystal Structure and Theoretical Studies

Research involving the crystal structure and theoretical studies of compounds like 2-bromo-N-(2,4-difluorobenzyl)benzamide, a structurally related compound, can shed light on the potential physical and chemical properties of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Such studies are essential for the material science and pharmaceutical applications of these compounds (Polo et al., 2019).

Bromination Techniques

The bromination techniques used in the synthesis of similar compounds have significant implications for the production and synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Such research provides valuable insights into the methods and conditions favorable for the synthesis of brominated compounds (Shirinian et al., 2012).

Comparative Metabolism Studies

Comparative studies on the metabolism of compounds like 2C-B across different species, including humans, can inform the metabolic behavior of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride. Understanding interspecies differences in metabolism is crucial for the development of pharmaceuticals and toxicological studies (Carmo et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromo-2,3-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPDOYCVDFSKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

CAS RN

1980086-47-2
Record name (4-bromo-2,3-difluorophenyl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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